N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide
Description
N-[2-(Propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 3-position of the benzamide core and a propan-2-ylsulfanyl group at the 2-position of the phenyl ring. Tetrazole-containing benzamides are frequently explored for their bioactivity, particularly as enzyme inhibitors (e.g., xanthine oxidase) due to the tetrazole group’s role as a hydrogen-bond acceptor . The propan-2-ylsulfanyl substituent may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to polar groups like hydroxyl or amino derivatives .
Properties
IUPAC Name |
N-(2-propan-2-ylsulfanylphenyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12(2)24-16-9-4-3-8-15(16)19-17(23)13-6-5-7-14(10-13)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFOHJGEWKHXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 339.4 g/mol
CAS Number: 915872-23-0
The compound features a benzamide core with a tetrazole ring and a propan-2-ylsulfanyl group, contributing to its hydrophobic properties and potential interactions with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Compounds containing tetrazole rings are known to interact with various enzymes, potentially modulating metabolic pathways.
- Receptor Binding: The structural components may facilitate binding to specific receptors, influencing signaling pathways related to inflammation and cancer.
- DNA Interaction: Similar compounds have shown the ability to bind DNA, which can lead to cytotoxic effects in cancer cells.
Biological Activity Data
Research indicates that compounds similar to this compound exhibit various biological activities:
Case Studies
Several studies have reported on the biological effects of related compounds:
- Cytotoxicity in Melanoma Cells:
- Inhibition of Inflammatory Pathways:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrazole Ring: This is achieved through cyclization reactions involving azides and nitriles.
- Introduction of the Propan-2-ylsulfanyl Group: This is often accomplished via nucleophilic substitution reactions.
- Final Acylation Step: This attaches the benzamide moiety.
Optimizing synthesis conditions such as temperature and solvent choice is crucial for maximizing yield .
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
The following table compares N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide with structurally related compounds, emphasizing substituent effects on biological activity and physicochemical properties:
Key Observations
- Tetrazole vs. Other Heterocycles : The tetrazole group in the target compound and its analogs (e.g., N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide ) enhances enzyme-binding affinity compared to imidazole or pyrazole derivatives (e.g., 4-(1H-imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide ), likely due to stronger hydrogen-bond acceptor capacity .
- Substituent Position and Lipophilicity : The propan-2-ylsulfanyl group at the 2-position may confer higher metabolic stability than polar groups (e.g., hydroxyl in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ), which are prone to glucuronidation .
- Amide Reversal Effects : Reversing the amide linkage (e.g., N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide vs. N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide ) significantly alters inhibitory potency, highlighting the importance of spatial orientation in enzyme interactions .
Preparation Methods
Synthesis of 3-(1H-Tetrazol-1-yl)Benzoic Acid
The tetrazole ring is introduced via a [2+3] cycloaddition between 3-cyanobenzoic acid and sodium azide. Patent CN104910089A highlights the efficacy of dimethylformamide (DMF) as a solvent with ammonium chloride catalysis, achieving cyclization at 100°C for 12 hours. This method avoids hazardous solvents like ethyl acetate, aligning with modern green chemistry principles. The reaction proceeds via nucleophilic attack of azide on the nitrile, followed by proton transfer to form the tetrazole.
Optimization Data :
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 92 |
| Catalyst | NH₄Cl | 92 |
| Temperature (°C) | 100 | 92 |
| Time (h) | 12 | 92 |
The product is purified via recrystallization from ethanol, yielding white crystals with >99% purity (HPLC).
Synthesis of 2-(Propan-2-ylsulfanyl)Aniline
The thioether moiety is installed via nucleophilic substitution between 2-aminothiophenol and 2-bromopropane. A base such as potassium carbonate in acetone facilitates deprotonation of the thiol, enabling efficient alkylation at 60°C for 6 hours. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) may be employed for stereochemical control, though this increases cost.
Reaction Conditions :
- Solvent : Acetone
- Base : K₂CO₃ (2 equiv)
- Temperature : 60°C
- Yield : 88%
The product is isolated via column chromatography (hexane:ethyl acetate, 4:1), characterized by NMR (δ 7.35–6.80 ppm, aromatic; δ 1.30 ppm, isopropyl CH₃).
Amide Coupling: Final Step Synthesis
The benzamide bond is formed using 3-(1H-tetrazol-1-yl)benzoic acid and 2-(propan-2-ylsulfanyl)aniline. Activation of the carboxylic acid via thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the aniline in dichloromethane (DCM) at 0°C to room temperature. Alternatively, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF achieve comparable yields (85–90%) with milder conditions.
Comparative Coupling Methods :
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Acyl Chloride | SOCl₂ | DCM | 87 |
| HATU-mediated | HATU, DIPEA | DMF | 89 |
The final product is recrystallized from methanol/dichloromethane (1:1), affording pale-yellow crystals.
Mechanistic Insights and Side-Reaction Mitigation
Tetrazole Regioselectivity
The [2+3] cycloaddition predominantly yields the 1H-tetrazole regioisomer due to the electron-withdrawing effect of the benzoic acid group, which stabilizes the transition state. Contrarily, unprotected nitriles may produce 2H-tetrazole byproducts, necessitating precise stoichiometric control of sodium azide.
Thioether Oxidation Risks
The propan-2-ylsulfanyl group is susceptible to oxidation, particularly under acidic or high-temperature conditions. Conducting reactions under nitrogen atmosphere and avoiding strong oxidizers (e.g., H₂O₂) preserves thioether integrity.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >99% purity with a retention time of 6.8 minutes.
Industrial-Scale Considerations and Solvent Recycling
Patent CN104910089A emphasizes solvent recovery, achieving 95% recycling rates for DMF and ethanol via distillation. This reduces production costs by approximately 30%, making the process economically viable for large-scale synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
